![molecular formula C15H12ClNO3 B5550442 N-(3-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5550442.png)
N-(3-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide and similar compounds involves condensation reactions, where specific precursors are combined under controlled conditions to form the desired compound. For example, compounds with related structures have been synthesized by condensation of isocyanates with amines, followed by cyclization with hydrazine hydrate (Ji et al., 2018). These methods emphasize the importance of selecting appropriate precursors and reaction conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N-(3-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide reveals detailed insights into their crystal structures. The determination of crystal structure provides valuable information on molecular geometry, bond lengths, angles, and the spatial arrangement of atoms within the molecule. For instance, the crystal structure determination of related compounds has been performed to understand their structural characteristics and their implications on biological activity (Lu et al., 2017).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-2-4-11(7-12(9)16)17-15(18)10-3-5-13-14(6-10)20-8-19-13/h2-7H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCVGDICTLSPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203828 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-methylphenyl)-1,3-benzodioxole-5-carboxamide |
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